molecular formula C15H12BrClO2 B14000022 Benzyl (2-bromo-4-chlorophenyl)acetate

Benzyl (2-bromo-4-chlorophenyl)acetate

Cat. No.: B14000022
M. Wt: 339.61 g/mol
InChI Key: JXWWEMPHXZLVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-bromo-4-chlorophenyl)acetate is a halogenated aromatic ester with the molecular formula C₁₅H₁₂BrClO₂. This compound features a benzyl ester group attached to a phenyl ring substituted with bromine (Br) at the 2-position and chlorine (Cl) at the 4-position. Such halogenation enhances its stability and reactivity, making it valuable in synthetic organic chemistry, particularly in pharmaceutical intermediates or agrochemical precursors.

Properties

Molecular Formula

C15H12BrClO2

Molecular Weight

339.61 g/mol

IUPAC Name

benzyl 2-(2-bromo-4-chlorophenyl)acetate

InChI

InChI=1S/C15H12BrClO2/c16-14-9-13(17)7-6-12(14)8-15(18)19-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2

InChI Key

JXWWEMPHXZLVOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-bromo-4-chlorophenyl)acetate typically involves the esterification of 2-bromo-4-chlorophenylacetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-bromo-4-chlorophenyl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent used for ester reduction.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylacetates with various functional groups.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl (2-bromo-4-chlorophenyl)methanol.

Scientific Research Applications

Benzyl (2-bromo-4-chlorophenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: The compound is investigated for its biological activity, including potential antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Benzyl (2-bromo-4-chlorophenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of Benzyl (2-bromo-4-chlorophenyl)acetate with three related compounds:

Property This compound Benzyl Acetate Benzyl Phenyl Acetate Isopropyl 2-bromo-4-chlorophenyl Acetate
Molecular Formula C₁₅H₁₂BrClO₂ C₉H₁₀O₂ C₁₅H₁₄O₂ C₁₁H₁₂BrClO₂
Molecular Weight (g/mol) ~345.6 (calculated) 150.17 226.27 ~295.6 (calculated)
Appearance Likely colorless to pale yellow liquid Colorless liquid Colorless liquid Colorless to slightly yellow liquid
Boiling Point Not reported (estimated >250°C) ~95°C (flash point) 317–319°C Not reported
Solubility Low water solubility (halogenated) 33% in 90% ethanol Not reported Likely low in water

Key Observations :

  • Halogenation (Br/Cl) increases molecular weight and boiling points compared to non-halogenated analogs.
  • Benzyl phenyl acetate has the highest boiling point (317–319°C) due to its larger aromatic structure .

Reactivity and Stability

  • This compound : Halogens enhance electrophilic substitution reactivity, making it useful in cross-coupling reactions. Stability under standard storage conditions is inferred from similar esters .
  • Benzyl Acetate : Stable under recommended conditions but incompatible with strong oxidizers, acids, or bases .
  • Isopropyl 2-bromo-4-chlorophenyl Acetate : Likely stable but may degrade under harsh conditions (e.g., high heat) .

Toxicity and Environmental Impact

Parameter This compound Benzyl Acetate Benzyl Phenyl Acetate
Acute Toxicity (LD₅₀) Not reported >2000 mg/kg (oral) Not reported
Aquatic Toxicity Likely high (halogens) H412 (chronic toxicity) H412 (chronic toxicity)
Biodegradability Low (halogenated) High Not reported

Key Observations :

  • Halogenated derivatives are predicted to exhibit higher environmental persistence and toxicity due to reduced biodegradability .
  • Benzyl acetate’s chronic aquatic toxicity (H412) is well-documented, requiring precautions to prevent environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.